molecular formula C6H5NO3S2 B2603523 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione CAS No. 70842-26-1

5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione

Cat. No.: B2603523
CAS No.: 70842-26-1
M. Wt: 203.23
InChI Key: LKDBZFCQBQTOMF-UHFFFAOYSA-N
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Description

5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione is a sophisticated synthetic heterocyclic compound featuring a fused thieno[3,2-d]thiazole core system in which the sulfur atom is present in a sulfone (lambda6-thiazole-1,1,3-trione) configuration . This specific molecular architecture, which integrates multiple heteroatoms within a polycyclic framework, makes it a valuable intermediate for exploratory research in medicinal chemistry and materials science. Compounds containing fused thiazole rings, such as the thieno[2,3-d]thiazole scaffold, are recognized for their significant potential in biological applications, including serving as core structures in the development of anticancer agents and multi-targeting kinase inhibitors . Furthermore, the 1,2-thiazole-1,1-dioxide (sultam) moiety is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. This reagent is provided as a research-grade material for use in chemical synthesis, method development, and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block for constructing more complex molecular entities or for investigating the properties of sulfur-containing heteroaromatic systems. Its defined structure, confirmed by spectroscopic data and with the molecular formula C5H3NO3S2, ensures a reliable starting point for advanced chemical research . Please be advised: This product is designated 'For Research Use Only' (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent. It must not be used for any personal purposes.

Properties

IUPAC Name

5-methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S2/c1-3-2-4-5(8)7-12(9,10)6(4)11-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDBZFCQBQTOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthieno[3,2-d]isothiazol-3(2H)-one with suitable reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound’s sulfur and nitrogen heteroatoms enable diverse redox transformations:

  • Oxidation : Potential formation of sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction : Sodium borohydride or similar reagents may reduce thiazole moieties to thioethers or thiols.

Electrophilic and Nucleophilic Substitution

  • Electrophilic substitution : Likely occurs at positions adjacent to electron-withdrawing groups (e.g., trione moieties), though specific examples are not detailed in the literature.

  • Nucleophilic substitution : Possible at activated positions, facilitated by mild bases or acids to avoid decomposition.

Cycloaddition Reactions

Thiazole derivatives often participate in cycloadditions, such as Diels-Alder reactions with alkynes, leading to pyridine derivatives after sulfur extrusion . While specific data for this compound is limited, its structural similarity suggests analogous reactivity.

Key Reaction Mechanisms

Reaction Type Mechanism Key Factors
Cyclization Formation of the thieno-thiazole core via hydrazine-carbonyl coupling.Catalysts (e.g., triethylamine), solvent choice.
Deprotonation Strong bases may abstract protons at C2, generating stabilized ylides .Positional reactivity influenced by substituents.
Oxidation/Reduction Reversible transformations between thiazole, sulfoxide, and sulfone states .Oxidizing agents (e.g., mCPBA) or reducing agents (e.g., NaBH₄).

Scientific Research Applications

Drug Development

5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione exhibits properties that make it a candidate for drug development. Its thiazole core is associated with various biological activities:

  • Antimicrobial Activity : Compounds derived from thiazole structures have demonstrated efficacy against various bacterial and fungal pathogens. The presence of the thieno moiety enhances its interaction with biological targets .
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The specific compound has shown promise in preliminary studies targeting cancer cell lines .

Biological Research

The compound's ability to act as a scaffold for further modifications allows for the exploration of new derivatives with enhanced biological activity:

  • Enzyme Inhibition : Thiazole compounds are known to inhibit various enzymes that play critical roles in metabolic pathways. This property can be utilized in the design of inhibitors for therapeutic purposes .
  • Lead Compound Development : The compound serves as a lead structure for synthesizing analogs that may possess improved potency and selectivity against specific biological targets .

Case Study 1: Anticancer Activity

A study published in Nature Reviews Drug Discovery highlighted the potential of thiazole derivatives in cancer therapy. Researchers synthesized multiple analogs based on the thieno-thiazole structure and evaluated their cytotoxic effects on different cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting a pathway for further drug development focused on oncology .

Case Study 2: Antimicrobial Efficacy

In another research effort documented in Journal of Medicinal Chemistry, scientists tested various thiazole derivatives against a panel of microbial strains. The study found that modifications to the 5-methyl group enhanced antimicrobial activity. This finding underscores the importance of structural diversity in optimizing the efficacy of thiazole-based compounds .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DevelopmentPotential as an antimicrobial and anticancer agent ,
Biological ResearchUsed as a scaffold for enzyme inhibitors and lead compounds
SynthesisVersatile building block for creating new derivatives ,

Mechanism of Action

The mechanism of action of 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of sulfur-nitrogen heterocycles, which include derivatives of 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolo[3,2-b][1,2,4]triazoles. Key structural differences are outlined below:

Compound Class Core Structure Substituents/Functional Groups Key Features Reference
Thieno[3,2-d][1,2]thiazole-trione Fused thiophene + 1,2-thiazole Methyl, trione groups High polarity, planar structure
1,3,4-Thiadiazoles 5-membered S-N ring Aryl, hydrazone, triazolyl Antitumor activity (e.g., IC₅₀ = 2.94 µM)
Thiazolo[3,2-b][1,2,4]triazoles Fused thiazole + triazole Aminomethylidene, aryl Synthesized via aminolysis; moderate yields
1,2,4-Triazoles 5-membered N-N-S ring Thiourea, methylsulfanyl Antiviral potential (HIV-1/2 inhibition)
  • Thieno-thiazole trione vs. 1,3,4-Thiadiazoles: The fused bicyclic system of the target compound contrasts with the monocyclic 1,3,4-thiadiazole derivatives reported in . The latter often incorporate aryl or triazole substituents, enhancing their antitumor activity (e.g., compound 9b: IC₅₀ = 2.94 µM against HepG2) .
  • Thieno-thiazole trione vs. Thiazolo-triazoles: The thiazolo[3,2-b][1,2,4]triazoles () feature a triazole ring fused to thiazole, differing in electronic properties.
  • Thieno-thiazole trione vs. 1,2,4-Triazoles: Triazole derivatives in exhibit thiourea and methylsulfanyl groups, which may enhance antiviral activity.

Physicochemical and Electronic Properties

While focuses on triazole derivatives’ electronic properties, the thieno-thiazole trione’s fused aromatic system likely exhibits distinct π-π stacking and charge-transfer capabilities.

Biological Activity

5-Methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione (CAS Number: 70842-26-1) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H5NO3S2
  • Molecular Weight : 203.24 g/mol
  • Structure : The compound features a thieno[3,2-d][1,2]thiazole core which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that thiazole derivatives can inhibit the activity of activin receptor-like kinase 5 (ALK5), a key player in TGF-β signaling pathways associated with tumor progression. The most potent compound in the study showed an IC50 value of 0.008 μM against ALK5 kinase .

The proposed mechanism by which 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole exerts its effects involves:

  • Inhibition of TGF-β Signaling : By inhibiting ALK5 activity, the compound may disrupt the TGF-β signaling pathway that promotes cancer cell proliferation and metastasis.
  • Cell Motility Suppression : In vitro assays demonstrated that these compounds could reduce cell motility in various cancer cell lines, suggesting potential utility in preventing metastasis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADMET) profiles of 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole. Preliminary assessments indicate favorable drug-likeness properties:

  • Absorption : Good oral bioavailability is anticipated based on molecular structure.
  • Metabolism : Metabolic stability needs further investigation to determine potential active metabolites.

Case Studies

StudyFindings
Study on ALK5 InhibitionCompound showed significant inhibition of ALK5 with an IC50 of 0.008 μM .
Cell Motility AssayDemonstrated reduced motility in SPC-A1 and HepG2 cells when treated with thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-methyl-2H,3H-1λ⁶-thieno[3,2-d][1,2]thiazole-1,1,3-trione, and how are its structural features validated?

  • Methodological Answer : A common approach involves heterocyclic condensation under controlled conditions. For example, thiophene and thiazole precursors are reacted in a polar aprotic solvent (e.g., DMF) with catalytic acid/base. Structural validation typically employs IR spectroscopy (to confirm sulfonyl and carbonyl groups) and ¹H/¹³C NMR (to resolve methyl and fused-ring proton environments). Elemental analysis ensures stoichiometric purity .

Q. How can researchers address discrepancies in spectral data during characterization?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from tautomerism or solvent interactions. For fused thienothiazole systems, computational tools (e.g., DFT calculations) can predict spectral patterns. Cross-validation with HPLC (to confirm purity >95%) and X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization in hot ethanol/water mixtures (1:2–1:3 v/v) is effective due to the compound’s moderate solubility. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) achieves separation. TLC monitoring (Rf ~0.4 in ethyl acetate) ensures reaction completion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Bleaching Earth Clay (pH 12.5) enhances heterocyclization efficiency in PEG-400 media, reducing side products .
  • Temperature control : Maintaining 70–80°C prevents thermal decomposition of sulfonyl intermediates .
  • Solvent choice : PEG-400 improves reagent miscibility and reduces reaction time to 1–2 hours .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the methyl group (e.g., halogenation, alkylation) or modify the fused-ring system (e.g., nitration, oxidation) .
  • Biological assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) or antitumor activity using MTT assays (e.g., on HeLa cells) .
  • Computational modeling : Molecular docking (e.g., with AutoDock Vina) predicts binding affinities to targets like COX-2 or DNA gyrase .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines for antimicrobial testing or NCI-60 panels for cytotoxicity. Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for steps involving volatile reagents (e.g., thionyl chloride).
  • PPE : Nitrile gloves and goggles are mandatory due to the compound’s potential irritancy.
  • Waste disposal : Quench reactive intermediates (e.g., chlorinated byproducts) with 10% NaHCO₃ before disposal .

Key Challenges and Solutions

  • Low Yield in Cyclization : Optimize catalyst loading (10–15 wt%) and use anhydrous conditions to suppress hydrolysis .
  • Spectral Overlaps : Apply 2D NMR (e.g., HSQC, COSY) to distinguish fused-ring protons .
  • Toxicity Concerns : Pre-screen derivatives using in silico tools (e.g., ProTox-II) to prioritize low-risk candidates .

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